molecular formula C15H11BrN2O2S B2758102 5-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)nicotinamide CAS No. 2034248-33-2

5-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)nicotinamide

Cat. No.: B2758102
CAS No.: 2034248-33-2
M. Wt: 363.23
InChI Key: CIFMYKGVYTZNMQ-UHFFFAOYSA-N
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Description

5-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)nicotinamide is a complex organic compound that features a bromine atom, a thiophene ring, a furan ring, and a nicotinamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)nicotinamide typically involves multi-step organic reactions. One common approach is to start with the bromination of nicotinamide, followed by the introduction of the thiophene and furan rings through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final product is usually purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, such as amines or ethers .

Scientific Research Applications

5-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)nicotinamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furan-2-carboxamide
  • 5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide

Uniqueness

5-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

5-bromo-N-[(5-thiophen-2-ylfuran-2-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2S/c16-11-6-10(7-17-8-11)15(19)18-9-12-3-4-13(20-12)14-2-1-5-21-14/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFMYKGVYTZNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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